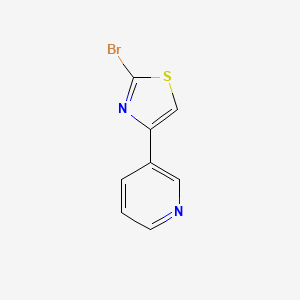

2-Bromo-4-(pyridin-3-yl)thiazole

描述

2-Bromo-4-(pyridin-3-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

作用机制

Target of Action

Thiazole derivatives, which include 2-bromo-4-(pyridin-3-yl)thiazole, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole compounds generally undergo various reactions such as donor–acceptor , intramolecular nucleophilic substitution , and others. The reaction mechanism consists of the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

The compound’s storage temperature in an inert atmosphere is between 2-8°c , which may suggest its stability under specific conditions.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.

生化分析

Biochemical Properties

2-Bromo-4-(pyridin-3-yl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions . This compound can interact with enzymes such as kinases and proteases, potentially inhibiting or activating them depending on the context. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect cell function by modulating the activity of key signaling molecules and transcription factors. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on tumor cells by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound may influence metabolic pathways by interacting with enzymes involved in carbohydrate and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins . This compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity, without causing significant toxicity . At high doses, it may cause adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological activity . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(pyridin-3-yl)thiazole typically involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

化学反应分析

Types of Reactions

2-Bromo-4-(pyridin-3-yl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperoxybenzoic acid.

Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and fused heterocyclic compounds .

科学研究应用

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiazole derivatives, including 2-bromo-4-(pyridin-3-yl)thiazole. Research indicates that compounds containing thiazole and pyridine rings exhibit significant growth-inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound 22 | HT29 | 2.01 | Exhibited excellent growth inhibition . |

| Thiazole-pyridine hybrid | MCF-7 | 5.71 | More effective than standard drug 5-fluorouracil (IC₅₀ 6.14 µM) . |

These findings suggest that modifications to the thiazole-pyridine framework can enhance biological activity, making it a valuable scaffold for developing new anticancer agents.

Anticonvulsant Properties

Thiazole derivatives have also been evaluated for anticonvulsant activity. In one study, a series of thiazole-integrated compounds were synthesized and tested in models for seizure activity, demonstrating promising anticonvulsant effects . The structure-activity relationship (SAR) analysis indicated that specific substituents significantly influence efficacy.

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against various microbial strains. Compounds derived from this structure have shown moderate to good activity against pathogens such as Staphylococcus epidermidis, indicating potential applications in treating bacterial infections .

Material Science Applications

The electronic properties of this compound make it suitable for applications in material science. Its ability to form derivatives with altered properties allows for the development of materials with specific functionalities, such as sensors or catalysts.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its biological activity or modifying its physical properties. For example, reactions involving halogenated carbonyl compounds have been utilized to create diverse thiazole-pyridine hybrids .

Case Study 1: Anticancer Screening

In a systematic study, researchers synthesized a library of thiazole-pyridine hybrids and screened them against multiple cancer cell lines (HT29, A549, HeLa). One compound demonstrated an IC₅₀ value significantly lower than established chemotherapeutics, highlighting the potential of these derivatives in cancer therapy .

Case Study 2: Anticonvulsant Evaluation

A series of novel thiazole derivatives were evaluated in animal models for their anticonvulsant properties. The study revealed that certain structural modifications led to enhanced protection against induced seizures, establishing a link between chemical structure and pharmacological efficacy .

相似化合物的比较

Similar Compounds

Similar compounds to 2-Bromo-4-(pyridin-3-yl)thiazole include:

- 2-Bromo-4-(pyridin-2-yl)thiazole

- 2-Bromo-4-(pyridin-4-yl)thiazole

- 2-Chloro-4-(pyridin-3-yl)thiazole

- 2-Iodo-4-(pyridin-3-yl)thiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules and materials .

生物活性

2-Bromo-4-(pyridin-3-yl)thiazole is a heterocyclic compound characterized by its thiazole ring, which contains nitrogen and sulfur atoms, and a pyridine moiety. Its molecular formula is C₈H₅BrN₂S, with a molecular weight of approximately 241.11 g/mol. The compound's structure allows for significant biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features a bromine atom attached to the thiazole ring and a pyridine group at the 4-position. This unique structure enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activities. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Study on Mycobacterium tuberculosis : A series of thiazole derivatives, including those similar to this compound, demonstrated significant antibacterial activity against Mycobacterium tuberculosis, achieving minimum inhibitory concentrations (MICs) in the low micromolar range. The presence of the pyridine moiety was crucial for enhancing this activity .

- Antifungal Activity : In another study, thiazole derivatives were evaluated for antifungal properties against strains like Candida albicans. The compounds exhibited substantial inhibition zones, indicating their potential as antifungal agents .

Anti-inflammatory Effects

Thiazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as IL-1 and TNF-α, suggesting their utility in treating inflammatory conditions like rheumatoid arthritis .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies using DPPH radical scavenging assays indicate that this compound can effectively neutralize free radicals, which are implicated in oxidative stress-related diseases .

Comparative Analysis

To understand the biological activity better, a comparative analysis with related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-(pyridin-4-yl)thiazole | Similar thiazole and pyridine rings | Antimicrobial activity against Staphylococcus aureus |

| Methyl this compound | Contains methyl group | Exhibits broad-spectrum antimicrobial properties |

| 2-Aminothiazoles | Amino group on thiazole | Significant anti-bacterial activity against M. tuberculosis |

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies suggest that the compound binds effectively to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis . Additionally, computational analyses have highlighted its binding affinity with various enzymes involved in metabolic pathways, further supporting its pharmacological potential.

属性

IUPAC Name |

2-bromo-4-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-2-1-3-10-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEDZSJFELWCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677941 | |

| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-95-2 | |

| Record name | 3-(2-Bromo-4-thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。